molecular formula C26H22N2Si B12818004 Di(9H-carbazol-9-yl)dimethylsilane

Di(9H-carbazol-9-yl)dimethylsilane

Cat. No.: B12818004
M. Wt: 390.5 g/mol
InChI Key: WAWFNPWPJCSNNO-UHFFFAOYSA-N
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Description

Di(9H-carbazol-9-yl)dimethylsilane is an organosilicon compound that features two 9H-carbazol-9-yl groups attached to a dimethylsilane core. This compound is of significant interest due to its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(9H-carbazol-9-yl)dimethylsilane typically involves the reaction of 9H-carbazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The general reaction scheme is as follows:

2C12H9N+(CH3)2SiCl2(C12H8N)2Si(CH3)2+2HCl2 \text{C}_{12}\text{H}_{9}\text{N} + \text{(CH}_{3}\text{)}_{2}\text{SiCl}_{2} \rightarrow \text{(C}_{12}\text{H}_{8}\text{N)}_{2}\text{Si(CH}_{3}\text{)}_{2} + 2 \text{HCl} 2C12​H9​N+(CH3​)2​SiCl2​→(C12​H8​N)2​Si(CH3​)2​+2HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Purification is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the carbazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups. This is typically achieved using nucleophiles like Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products:

    Oxidation: Formation of carbazole-9-one derivatives.

    Reduction: Formation of partially reduced carbazole derivatives.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Di(9H-carbazol-9-yl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Di(9H-carbazol-9-yl)dimethylsilane exerts its effects is primarily through its electronic properties. The carbazole groups provide high electron mobility, while the silicon center offers structural stability. This combination allows for efficient charge transport and emission properties, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Uniqueness: Di(9H-carbazol-9-yl)dimethylsilane is unique due to its combination of carbazole groups and a dimethylsilane core, which provides a balance of high electron mobility and structural stability. This makes it particularly suitable for applications requiring efficient charge transport and thermal stability.

Properties

Molecular Formula

C26H22N2Si

Molecular Weight

390.5 g/mol

IUPAC Name

di(carbazol-9-yl)-dimethylsilane

InChI

InChI=1S/C26H22N2Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3

InChI Key

WAWFNPWPJCSNNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N1C2=CC=CC=C2C3=CC=CC=C31)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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